5-Hydroxypropafenone - 86384-10-3

5-Hydroxypropafenone

Catalog Number: EVT-369345
CAS Number: 86384-10-3
Molecular Formula: C₂₁H₂₈ClNO₄
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Hydroxypropafenone is a primary metabolite of the antiarrhythmic drug propafenone. [, , , , , , , , , ] It is formed through the 5-hydroxylation of propafenone, primarily catalyzed by the cytochrome P450 enzyme CYP2D6. [, , , , ] 5-Hydroxypropafenone exhibits significant pharmacological activity, particularly as an antiarrhythmic agent. [, , , , ] Its activity is often compared to propafenone, with studies indicating both similarities and differences in their potency and effects. [, , , , , , ]

Synthesis Analysis

A primary method for synthesizing 5-hydroxypropafenone glucuronide involves using agarose-bound uridine 5'-diphospho (UDP)-glucuronyltransferase from bovine liver in the presence of UDP-glucuronic acid. [] This enzymatic method allows for the efficient glucuronidation of both propafenone and 5-hydroxypropafenone, producing glucuronides suitable for further pharmacological and kinetic studies. []

Chemical Reactions Analysis

5-Hydroxypropafenone undergoes glucuronidation, a metabolic reaction involving the transfer of glucuronic acid to the molecule. [] This process, catalyzed by UDP-glucuronyltransferase, forms 5-hydroxypropafenone glucuronide, facilitating its elimination from the body. [] The glucuronidation reaction follows Michaelis-Menten kinetics, with a pH optimum of 8.0 and a Km value of 1.4 mmol/l, indicating a strong affinity of 5-hydroxypropafenone for UDP-glucuronyltransferase. []

Mechanism of Action

5-Hydroxypropafenone exerts its antiarrhythmic effects primarily through the inhibition of fast sodium channels in cardiac muscle cells. [] This inhibition manifests as both tonic and phasic block, with the latter being use-dependent and augmented at higher stimulation frequencies. [] The preferential inhibition of fast sodium channels in depolarized muscles, coupled with its use-dependent phasic block, contributes significantly to its antiarrhythmic efficacy. [] 5-hydroxypropafenone also interacts with various serum proteins, including alpha-1-acid glycoprotein (AAG), lipoproteins, and albumin, influencing its distribution and availability within the body. []

Scientific Research:

  • Pharmacokinetic Studies: 5-Hydroxypropafenone, as a key metabolite of propafenone, is essential in understanding the pharmacokinetics and pharmacodynamics of propafenone therapy. [, , , , , , , , , , ] Its plasma concentrations are measured alongside propafenone to assess metabolic rates, individual variability in drug metabolism, and potential drug-drug interactions. [, , , , , , , , ] These studies help determine the impact of genetic polymorphisms, such as the debrisoquine/sparteine phenotype, on the metabolism and disposition of propafenone and 5-hydroxypropafenone. [, ]
  • Electrophysiological Studies: The electrophysiological effects of 5-hydroxypropafenone on cardiac tissue are extensively investigated, providing insights into its mechanism of action as an antiarrhythmic agent. [, , , , , , , , ] Studies using isolated cardiac tissues, such as Purkinje fibers and papillary muscles, reveal its ability to modulate action potential parameters, including Vmax, amplitude, duration, and refractory periods. [, , , , , , , , ] These studies help elucidate its potency, kinetics of action, and potential for proarrhythmic effects.
  • In Vitro Metabolism Studies: 5-Hydroxypropafenone serves as a probe substrate for CYP2D6 activity in in vitro studies utilizing human liver microsomes. [] Measuring the ratio of 5-hydroxypropafenone to propafenone following incubation provides a quantitative measure of CYP2D6 activity, aiding in the characterization of this enzyme's role in drug metabolism and potential drug interactions. []
  • Drug Interaction Studies: Research focuses on understanding the interactions between 5-hydroxypropafenone and other drugs, particularly those metabolized by or influencing the activity of CYP2D6, CYP3A4, and CYP1A2. [, , , , ] In vitro and in vivo studies investigate the potential for these interactions to alter the pharmacokinetics and pharmacodynamics of propafenone and 5-hydroxypropafenone, leading to altered drug efficacy or an increased risk of adverse effects. [, , , , ]

Propafenone

    Compound Description: Propafenone is an antiarrhythmic medication used to treat a variety of heart rhythm disorders. It functions as a class IC antiarrhythmic agent, primarily blocking fast sodium channels in the heart, thereby slowing down the conduction of electrical impulses that regulate the heartbeat []. Propafenone also exhibits beta-adrenergic blocking and calcium channel blocking activities, although these are less pronounced than its sodium channel blocking effect [].

    Relevance: Propafenone is the parent compound of 5-hydroxypropafenone, meaning 5-hydroxypropafenone is a metabolite of propafenone produced in the body through metabolic processes [, ]. While both compounds exhibit antiarrhythmic properties, they differ in their potency and pharmacokinetic profiles []. For example, 5-hydroxypropafenone has been shown to be a more potent inhibitor of sodium channels in some studies [, ], and its pharmacokinetics can be influenced by genetic factors that affect drug metabolism [].

N-depropylpropafenone

    Compound Description: N-depropylpropafenone (NDPP) is another significant metabolite of propafenone, alongside 5-hydroxypropafenone. It also displays antiarrhythmic properties, albeit with less potency compared to both propafenone and 5-hydroxypropafenone [, ]. Like propafenone and 5-hydroxypropafenone, NDPP acts as a class IC antiarrhythmic agent, primarily affecting sodium channels [].

    Relevance: N-depropylpropafenone and 5-hydroxypropafenone are both major metabolites of propafenone, and they contribute to the overall pharmacological effects of propafenone therapy []. These metabolites are generated through different metabolic pathways, with N-depropylpropafenone primarily formed by CYP3A4 and CYP1A2 enzymes, while 5-hydroxypropafenone is formed by CYP2D6 [, ]. This difference in metabolic pathways can lead to variability in the plasma concentrations of the two metabolites, influenced by factors such as genetic polymorphisms and drug interactions [].

Quinidine

    Compound Description: Quinidine is a medication used to treat irregular heart rhythms. It belongs to the class IA antiarrhythmic agents and exerts its effect by blocking multiple ion channels in the heart, including sodium, potassium, and calcium channels []. Quinidine is also known to inhibit CYP2D6, the enzyme responsible for the metabolism of various drugs, including the conversion of propafenone to 5-hydroxypropafenone [].

    Relevance: Quinidine's inhibitory effect on CYP2D6 makes it relevant to the study of 5-hydroxypropafenone. The co-administration of quinidine with propafenone can lead to significant increases in propafenone plasma concentrations and a decrease in 5-hydroxypropafenone levels []. This interaction highlights the important role of CYP2D6 in the metabolism of propafenone and the potential for drug interactions to alter the pharmacokinetics of both propafenone and 5-hydroxypropafenone.

Lidocaine

    Compound Description: Lidocaine is a local anesthetic and antiarrhythmic medication. As a class IB antiarrhythmic, it primarily blocks sodium channels in the heart, particularly in depolarized cells, making it effective in suppressing abnormal heart rhythms []. Lidocaine also exhibits central nervous system (CNS) activity, although to a lesser extent than some other local anesthetics.

    Relevance: Lidocaine serves as a point of comparison to 5-hydroxypropafenone and propafenone, particularly regarding their CNS effects []. The research indicates that both propafenone and 5-hydroxypropafenone exhibit relatively low CNS activity compared to lidocaine []. This difference in CNS effects might be attributed to variations in their chemical structures and their ability to cross the blood-brain barrier.

Properties

CAS Number

86384-10-3

Product Name

5-Hydroxypropafenone

IUPAC Name

1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one

Molecular Formula

C₂₁H₂₈ClNO₄

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3

InChI Key

LUTWDNUXHDYZRA-UHFFFAOYSA-N

SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O

Synonyms

1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenl]-3-phenyl-1-propanone Hydrochloride; GPV 129;

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.